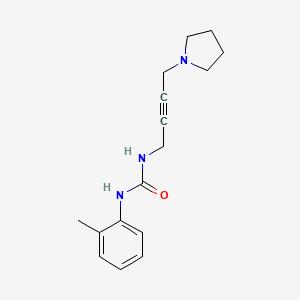
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a but-2-yne chain and an o-tolyl urea group, which may contribute to its biological activity. The structural formula can be represented as:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, certain pyrrolidine compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
Note: MIC values for the compound are to be determined (TBD) through ongoing research.
In vitro tests have shown that these derivatives can effectively inhibit bacterial growth, with some exhibiting complete bactericidal activity within hours of exposure . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.
Antifungal Activity
The antifungal potential of pyrrolidine derivatives has also been explored. Although specific data on the compound's antifungal activity is limited, related studies indicate that similar structures exhibit varying degrees of antifungal effects against pathogens like Candida spp. and Aspergillus spp.
Table 2: Antifungal Activity of Related Pyrrolidine Compounds
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Pyrrolidine derivative A | 0.5 | C. albicans |
| Pyrrolidine derivative B | 0.8 | A. niger |
The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall synthesis pathways. Studies suggest that compounds with similar structures can disrupt bacterial membrane integrity or inhibit critical metabolic pathways .
Case Studies
A notable case study involved the evaluation of various pyrrolidine-based compounds for their neuroprotective effects alongside antimicrobial properties. These studies indicated that certain modifications in the structure could enhance both antibacterial and neuroprotective activities, suggesting a multifaceted approach to drug design .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-8-2-3-9-15(14)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJZUFAKBEWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














